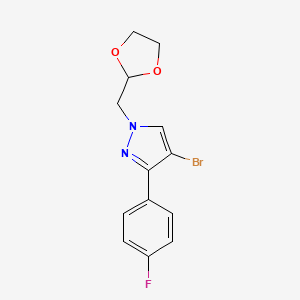![molecular formula C17H16F3N5 B7580544 4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7580544.png)
4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been found to possess a unique mechanism of action, which makes it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with various enzymes and receptors in the brain. This compound has been found to act as an inhibitor of phosphodiesterase 10A, which plays a key role in the regulation of dopamine and cAMP signaling pathways. It has also been shown to have high affinity for dopamine D3 and serotonin 5-HT2C receptors, which are involved in the regulation of mood and behavior.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine have been extensively studied in animal models. This compound has been found to increase the levels of dopamine and cAMP in the brain, which are associated with its antipsychotic and antidepressant effects. It has also been shown to decrease the levels of corticosterone, a stress hormone, and increase the levels of brain-derived neurotrophic factor, which is involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
The advantages of using 4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine in lab experiments include its potent inhibitory activity against various enzymes and receptors, its unique mechanism of action, and its potential applications in the development of new drugs. However, the limitations of using this compound in lab experiments include its low solubility in aqueous solutions, its potential toxicity, and the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the study of 4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine. These include the development of new drugs based on this compound, the investigation of its potential therapeutic applications in the treatment of psychiatric disorders, and the study of its safety and efficacy in humans. Further studies are also needed to determine the optimal dosing and administration of this compound and to investigate its potential interactions with other drugs.
Synthesis Methods
The synthesis of 4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine involves the reaction of 4-aminopiperidine with 3-(trifluoromethyl)benzaldehyde to form the intermediate compound, which is then reacted with 2-cyanopyrimidine in the presence of a base to yield the final product. The synthesis of this compound has been reported in several research articles, and the yield and purity of the product depend on the reaction conditions used.
Scientific Research Applications
The potential applications of 4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine in the field of medicinal chemistry have been extensively studied. This compound has been found to possess potent inhibitory activity against several enzymes and receptors, including phosphodiesterase 10A, dopamine D3 receptor, and serotonin 5-HT2C receptor. It has also been shown to have antipsychotic, antidepressant, and anxiolytic effects in animal models.
properties
IUPAC Name |
4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N5/c18-17(19,20)12-2-1-3-13(10-12)24-6-8-25(9-7-24)16-14-4-5-21-15(14)22-11-23-16/h1-5,10-11H,6-9H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISGVHBBSBDPLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C3=NC=NC4=C3C=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-chloro-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B7580557.png)